molecular formula C19H28N2O3 B7915716 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915716
M. Wt: 332.4 g/mol
InChI Key: FEKOAKYERJACGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine core substituted with a cyclopropyl group, a hydroxethyl moiety, and a benzyl ester.

This compound is part of a broader class of carbamate derivatives studied for applications in medicinal chemistry, particularly as protease inhibitors or neurotransmitter modulators.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-12-11-20-10-4-7-17(13-20)14-21(18-8-9-18)19(23)24-15-16-5-2-1-3-6-16/h1-3,5-6,17-18,22H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKOAKYERJACGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)piperidin-3-ylmethyl Intermediate

The piperidine backbone is functionalized through nucleophilic substitution and reductive amination:

Step 1 : Reaction of piperidin-3-ylmethanol with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) yields 1-(2-hydroxyethyl)piperidin-3-ylmethanol.
Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 80°C, 12 hours

  • Yield: 78–85%

Step 2 : Oxidation of the primary alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM), followed by reductive amination with cyclopropylamine and sodium cyanoborohydride (NaBH₃CN).

Carbamate Formation

The cyclopropylcarbamoyl group is introduced via reaction with benzyl chloroformate:

Reaction Scheme :

Intermediate+Cbz-ClEt3N, DCMCarbamate Intermediate\text{Intermediate} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Carbamate Intermediate}

Optimized Parameters :

  • Molar ratio (Intermediate:Cbz-Cl): 1:1.2

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature, 4 hours

  • Yield: 70–75%

Benzyl Esterification

The final step involves esterification of the carboxylic acid using benzyl bromide under Mitsunobu conditions:

Reagents :

  • Benzyl bromide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → reflux, 6 hours

  • Yield: 82–88%

Critical Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity Low (DCM, THF)Minimizes carbamate hydrolysis
Temperature 0–25°CPrevents side reactions
Reaction Time 4–6 hoursMaximizes conversion

Polar aprotic solvents like DMF accelerate nucleophilic substitutions but risk carbamate degradation. Non-polar solvents (DCM) favor esterification but slow reaction kinetics.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, benzyl aromatic protons)

    • δ 4.55 (s, 2H, CH₂OCO)

    • δ 3.60–3.45 (m, 4H, piperidine and hydroxyethyl protons)

    • δ 1.45–1.20 (m, 4H, cyclopropyl protons)

  • IR (KBr) :

    • 1720 cm⁻¹ (C=O stretch, carbamate)

    • 1245 cm⁻¹ (C-O-C stretch, ester)

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance reproducibility:

  • Residence Time : 20 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99% (HPLC)

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization at Piperidine C3 Low-temperature reactions (<10°C)
Benzyl Ester Hydrolysis Anhydrous conditions, molecular sieves

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The hydroxy-ethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

  • Reduction: : The compound can be reduced at the carbamate carbonyl group to form secondary amines.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Hydrogenation using palladium on carbon or borane complexes.

  • Substitution: : Nucleophiles like alkoxides or thiolates under basic conditions.

Major Products Formed:
  • Oxidized aldehydes or acids from the hydroxy-ethyl group.

  • Secondary amines from the reduction of the carbamate group.

  • Substituted esters or amides from nucleophilic substitution reactions.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester finds extensive applications in various scientific fields:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Probing molecular interactions and enzyme activities due to its structural analogs.

  • Medicine: : Investigation as a potential therapeutic agent due to its unique pharmacophore.

  • Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, modulating biochemical pathways.

  • Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.

  • Metabolic Modulation: : Alters cellular metabolism by interacting with key metabolic enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Analogs
  • Key Compound : Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester
    • Core : Piperidine (six-membered ring).
    • Properties : Larger ring size allows for greater conformational flexibility and diverse binding modes.
  • Discontinued status suggests synthetic or stability challenges .
Cyclohexyl Core Variant
  • Compound: {2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353943-44-8) Core: Cyclohexane (non-aromatic six-membered hydrocarbon). Properties: Absence of nitrogen alters electronic properties and hydrogen-bonding capacity. Increased hydrophobicity may affect membrane permeability .

Substituent Modifications

Hydroxyethyl vs. Chloro-Acetyl Groups
  • Compound: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) Substituent: Chloro-acetyl group replaces hydroxyethyl. However, it may reduce solubility compared to the hydroxyethyl analog .
Ethyl vs. Cyclopropyl Groups
  • Compound : Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2)
    • Substituent : Ethyl replaces cyclopropyl.
    • Properties : Ethyl’s reduced steric hindrance and lack of ring strain could improve synthetic accessibility but decrease metabolic stability due to fewer steric barriers to enzymatic degradation .

Stereochemical and Positional Isomerism

  • Compound: Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1354019-57-0) Difference: Lacks the methyl linker present in the key compound. The (S)-stereochemistry could influence enantioselective activity .

Data Table: Structural and Property Comparison

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
This compound Piperidine Cyclopropyl, hydroxethyl, benzyl ~318.42 g/mol* High flexibility; moderate solubility
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pyrrolidine Cyclopropyl, hydroxethyl, benzyl ~304.39 g/mol† Increased rigidity; discontinued
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester Pyrrolidine Chloro-acetyl, cyclopropyl, benzyl ~366.85 g/mol‡ Electrophilic; potential covalent binding
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine Ethyl, hydroxethyl, benzyl 306.41 g/mol Lower steric hindrance; simpler synthesis
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexane Cyclopropyl, hydroxethyl, benzyl ~318.42 g/mol* Hydrophobic; altered target specificity

*Estimated based on structural similarity to .
†Calculated from molecular formula in .
‡Derived from CAS data in .

Research Findings and Implications

  • Synthetic Challenges : The hydroxyethyl and cyclopropyl groups complicate synthesis, as seen in intermediates requiring reductive amination (e.g., ester derivatives in ).
  • Structural Insights : Piperidine cores generally offer better solubility and binding versatility than pyrrolidine or cyclohexane analogs. Substituents like chloro-acetyl may trade solubility for targeted reactivity .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential therapeutic applications. Its structure includes a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its biological activity. This article explores the compound's biological properties, including its pharmacodynamics, pharmacokinetics, and potential therapeutic effects.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • CAS Number : 1353987-49-1

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial activity. Further research is required to establish its spectrum of activity and mechanisms of action.

2. Neuroprotective Effects

  • The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems. This suggests a role in neuroprotection, which warrants further investigation into its effects on neurodegenerative conditions.

3. Antitumor Activity

  • Some derivatives of piperidine compounds have been studied for their anticancer potential. Initial findings indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, necessitating more detailed studies to explore its efficacy and safety.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of multiple reactive sites enhances its selectivity and potency against biological targets compared to structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for elucidating its therapeutic potential:

Pharmacodynamics :

  • Investigations into how this compound interacts with biological targets are essential. Techniques such as receptor binding assays and enzyme inhibition studies can provide insights into its mechanism of action.

Pharmacokinetics :

  • Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to determine the compound's bioavailability and half-life in biological systems. These factors significantly influence its therapeutic efficacy and safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester, and what are their key intermediates?

  • Methodological Answer : A reductive amination strategy is often used, starting with 4-carboxybenzaldehyde and rac-3-hydroxypiperidine. The esterification of 4-carboxybenzaldehyde with SOCl₂/DMF and subsequent reductive amination with piperidine derivatives generates intermediates like 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide . Additional steps involve coupling with cyclopropylamine and benzyl ester protection. Alternative routes may involve palladium-catalyzed cross-coupling reactions for stereochemical control .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclopropyl, piperidine, and benzyl ester moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (e.g., retention time analysis) and area% quantification, as demonstrated in studies on structurally related carbamates .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : The compound should be stored in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Stability tests under varying pH and temperature conditions are advised, as benzyl esters are prone to degradation in acidic/basic environments .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and hydroxyethyl groups influence reactivity in downstream functionalization?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, requiring optimized coupling conditions (e.g., NIS/TMSOTf for glycosylation reactions) . The hydroxyethyl side chain may participate in hydrogen bonding or act as a leaving group under specific conditions, necessitating protection/deprotection strategies (e.g., TBS or acetyl groups) .

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., receptor binding vs. cytotoxicity) may arise from impurities or stereochemical variability. Rigorous chiral HPLC separation and X-ray crystallography of intermediates can clarify structure-activity relationships . Comparative studies using isotopically labeled analogs (e.g., ¹⁸O-labeled esters) may trace metabolic pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes like cytochrome P450. QSAR models correlate logP values (calculated via ChemDraw) with membrane permeability, while MD simulations assess conformational stability of the piperidine ring .

Q. What experimental protocols mitigate challenges in isolating the compound from byproducts during large-scale synthesis?

  • Methodological Answer : Column chromatography with gradient elution (e.g., hexane/EtOAc → DCM/MeOH) is effective. For persistent impurities, recrystallization in EtOH/H₂O or preparative HPLC with C18 columns is recommended. Process optimization via Design of Experiments (DoE) minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.